molecular formula C16H18O6 B15131494 3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B15131494
M. Wt: 306.31 g/mol
InChI Key: CORRLCCKPJPXKK-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group attached to a hexahydrochromenone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from simpler phenolic compounds. One common approach is the condensation of 3,4-dihydroxybenzaldehyde with appropriate ketones under acidic or basic conditions, followed by cyclization and methoxylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O6/c1-21-9-5-13(19)15-14(6-9)22-7-10(16(15)20)8-2-3-11(17)12(18)4-8/h2-4,7,9,13-15,17-19H,5-6H2,1H3

InChI Key

CORRLCCKPJPXKK-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C2C(C1)OC=C(C2=O)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

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